1-(4-Coumaroyl)alpha-rhamnopyranose
CAS No.: 102719-86-8
Cat. No.: VC20739290
Molecular Formula: C15H18O7
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102719-86-8 |
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Molecular Formula | C15H18O7 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1 |
Standard InChI Key | VEGOPIRPQIZFRD-UVHWXNHCSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O |
Chemical Structure and Properties
Structural Features
1-(4-Coumaroyl)alpha-rhamnopyranose comprises two primary structural components: an alpha-L-rhamnopyranose sugar unit and a p-coumaroyl moiety (derived from p-coumaric acid) attached at the C-1 position. The rhamnopyranose component is a 6-deoxymannose sugar with an alpha configuration at the anomeric center, while the p-coumaroyl group features a characteristic trans configuration of the double bond, which is commonly observed in plant-derived hydroxycinnamic acids .
The structural characterization of this compound involves identification of key features including:
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The alpha configuration of the rhamnopyranose unit
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The position of attachment of the p-coumaroyl group at C-1
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The trans configuration of the double bond in the p-coumaroyl moiety
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The absence of additional acyl substituents at other positions of the rhamnopyranose unit
Physical and Chemical Properties
Based on related acylated rhamnopyranoses described in research literature, 1-(4-Coumaroyl)alpha-rhamnopyranose likely exhibits the following properties:
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Physical state: Pale yellow amorphous solid
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Solubility: Likely soluble in methanol and other polar organic solvents
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Optical rotation: Positive, similar to related compounds such as 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose which has [α]²⁵ᴅ +34.8 (c 0.04, MeOH)
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UV absorption: Expected maximum absorption peaks around 220-225 nm (primarily from the rhamnopyranose component) and 309-321 nm (from the p-coumaroyl moiety)
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IR spectrum: Characteristic absorption bands for hydroxyl groups (~3420-3430 cm⁻¹), carbonyl groups (~1690-1700 cm⁻¹), and aromatic rings (~1600-1605 cm⁻¹)
Comparative Analysis with Related Compounds
1-(4-Coumaroyl)alpha-rhamnopyranose differs from its structurally related compounds primarily in the pattern of acylation. For instance, compounds identified in Premna odorata (Lamiaceae) include more complex acylated rhamnopyranoses such as 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose (compound 9) and 1-O-trans-p-coumaroyl-3-O-trans-caffeoyl-α-L-rhamnopyranose (compound 10), which feature additional caffeoyl groups at positions C-2 and C-3, respectively .
Table 1: Comparative Analysis of 1-(4-Coumaroyl)alpha-rhamnopyranose and Related Compounds
The spectroscopic differences among these compounds are primarily observed in the ¹³C NMR chemical shifts of the rhamnopyranose carbons, particularly at the substituted positions. For example, the downfield shifts of carbons C-1 and C-3 (Δδᴄ +2.5 and +4.9) and upfield shifts of carbons C-2 and C-4 (Δδᴄ +4.0 and 2.8) in 1-O-trans-p-coumaroyl-3-O-trans-caffeoyl-α-L-rhamnopyranose compared to 1-O-trans-p-coumaroyl-2-O-trans-caffeoyl-α-L-rhamnopyranose confirm the different positions of the caffeoyl substituents .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
The biosynthesis of 1-(4-Coumaroyl)alpha-rhamnopyranose likely involves the phenylpropanoid pathway, which is responsible for the production of various hydroxycinnamoyl derivatives in plants. The process can be divided into several key steps:
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Formation of p-coumaric acid from phenylalanine or tyrosine through the action of phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H)
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Activation of p-coumaric acid to form p-coumaroyl-CoA, catalyzed by 4-coumaroyl-CoA ligase (4CL)
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Transfer of the p-coumaroyl group to the rhamnopyranose unit by specific acyltransferases
Research has identified several 4CL enzymes capable of converting p-coumaric acid to p-coumaroyl-CoA, including Cc4CL1 and Cc4CL2, which have been characterized in various plant species. These enzymes catalyze the ATP-dependent formation of p-coumaroyl-CoA from p-coumaric acid and coenzyme A .
Table 2: Key Enzymes Involved in p-Coumaroyl-CoA Biosynthesis
Analytical Methods for Identification
Spectroscopic Techniques
The identification and structural characterization of 1-(4-Coumaroyl)alpha-rhamnopyranose rely primarily on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (HSQC, HMBC, and COSY) are essential for determining the positions of substituents and the configuration of the sugar moiety. Key NMR features for identifying this compound include:
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Mass spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements to determine the molecular formula. For similar acylated rhamnopyranoses, molecular ions are typically observed as [M+H]⁺ or [M+Na]⁺ adducts .
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Ultraviolet-visible (UV-Vis) spectroscopy: Useful for identifying the presence of the p-coumaroyl group, which typically shows characteristic absorption maxima around 220-225 nm and 309-321 nm .
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Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, such as hydroxyl groups, carbonyl groups, and aromatic rings. Characteristic IR absorption bands include those around 3420-3430 cm⁻¹ (hydroxyl groups), 1690-1700 cm⁻¹ (carbonyl groups), and 1600-1605 cm⁻¹ (aromatic rings) .
Chromatographic Methods
Chromatographic techniques are essential for the isolation and purification of 1-(4-Coumaroyl)alpha-rhamnopyranose from plant extracts:
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Liquid Chromatography (LC): Often coupled with mass spectrometry (LC-MS), this is a common method for separating and identifying acylated rhamnopyranoses. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly useful based on the characteristic UV absorption profiles of these compounds.
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Thin-Layer Chromatography (TLC): Used as a preliminary identification method, with visualization using UV light or specific reagents that react with phenolic compounds.
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Column Chromatography: Various stationary phases, including silica gel, reversed-phase silica, and Sephadex, are employed for the isolation of acylated rhamnopyranoses from plant extracts.
Table 3: Spectroscopic Data Expected for 1-(4-Coumaroyl)alpha-rhamnopyranose Based on Related Compounds
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